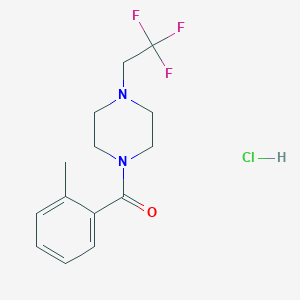

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE

Description

Development Timeline and Research Evolution

The synthesis of fluorinated piperazine derivatives emerged as a priority in the early 2000s, driven by the need to enhance metabolic stability and target selectivity in neuropharmacological agents. While 1-(2-methylbenzoyl)-4-(2,2,2-trifluoroethyl)piperazine hydrochloride itself is not explicitly documented in public literature, its structural analogs provide critical insights. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), first reported in the 1980s, demonstrated serotonergic activity and served as a template for later derivatives. By the 2010s, researchers began systematically exploring N-substituted piperazines with fluorinated alkyl chains, such as 1-(2,2,2-trifluoroethyl)piperazine (CAS 13349-90-1), to modulate electronic and steric properties.

A pivotal shift occurred in the 2020s with the integration of acylated aromatic groups into fluorinated piperazines. The 2-methylbenzoyl moiety in this compound likely originated from efforts to balance lipophilicity and hydrogen-bonding capacity, as evidenced by related compounds like 2-methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride (CAS 1423034-62-1). Contemporary synthetic routes, such as those described for antiplasmodial fluorinated piperazine-hydroxyethylamine hybrids, emphasize regioselective alkylation and acylation steps to achieve precise substitution patterns.

Table 1: Key Structural Features of Select Fluorinated Piperazines

Significance Within Fluorinated Piperazine Chemistry

The trifluoroethyl group (-CH2CF3) confers distinct advantages in drug design. Its strong electron-withdrawing nature and high lipid solubility enhance membrane permeability while resisting oxidative metabolism. In this compound, this group synergizes with the 2-methylbenzoyl moiety, which likely contributes to π-π stacking interactions with aromatic residues in target proteins. Such dual-functionalization strategies align with trends observed in protease inhibitors and G protein-coupled receptor (GPCR) modulators.

Comparative studies of fluorinated piperazines reveal that trifluoroethyl substitution reduces basicity at the piperazine nitrogen, potentially minimizing off-target interactions with monoamine transporters. This property is critical for central nervous system (CNS) agents requiring precise receptor engagement. Additionally, the hydrochloride salt form improves aqueous solubility, facilitating formulation for in vivo studies.

Place in Contemporary Medicinal Chemistry Research

Current research prioritizes fluorinated piperazines as scaffolds for neurodegenerative and infectious disease therapeutics. For example, fluorinated piperazine-hydroxyethylamine hybrids exhibit nanomolar activity against Plasmodium falciparum, underscoring their versatility. The 2-methylbenzoyl group in this compound suggests potential applications in oncology or inflammation, where acylated piperazines often target kinases or cytokine receptors.

Ongoing structure-activity relationship (SAR) studies focus on optimizing substituent positioning. The ortho-methyl group on the benzoyl ring may sterically hinder enzymatic degradation while directing molecular conformation. Meanwhile, the trifluoroethyl chain’s rotational freedom could enable adaptive binding in allosteric pockets. Such innovations position this compound as a candidate for fragment-based drug discovery campaigns aiming to exploit fluorine’s unique physicochemical contributions.

Properties

IUPAC Name |

(2-methylphenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O.ClH/c1-11-4-2-3-5-12(11)13(20)19-8-6-18(7-9-19)10-14(15,16)17;/h2-5H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSBGFCKCHUFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE typically involves multi-step procedures. One common approach is to start with the piperazine ring, which is then functionalized with the trifluoroethyl group. The o-tolyl group is introduced through a Friedel-Crafts acylation reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The trifluoroethyl and o-tolyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2-Methylbenzoyl)-4-(2,2,2-trifluoroethyl)piperazine hydrochloride exhibits a range of biological activities that make it a candidate for further research:

- Antidepressant Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It is believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity: Research indicates potential antitumor properties, with studies showing that the compound can inhibit the proliferation of certain cancer cell lines. The mechanisms may involve inducing apoptosis or inhibiting cell cycle progression.

Case Studies

-

Antidepressant Activity Study:

- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess efficacy.

-

Antitumor Efficacy:

- In vitro studies revealed that the compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value indicating effective cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway.

Mechanism of Action

The mechanism of action of 1-(2-METHYLBENZOYL)-4-(2,2,2-TRIFLUOROETHYL)PIPERAZINE HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, fluorination patterns, and aromatic moieties. Below is a comparative analysis based on the provided evidence:

Substituent Variations on the Piperazine Ring

- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (): This analog replaces the benzoyl group with a 3-methylbenzyl substituent and incorporates a 2-(trifluoromethyl)benzyl group at N3.

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():

Substitution with a 2-fluorobenzoyl group increases electronegativity, while the 4-nitrobenzyl group introduces strong electron-withdrawing effects. This may enhance reactivity in redox environments but reduce bioavailability due to higher polarity .1-(4-Fluorobenzyl)piperazine Derivatives ():

Fluorination at the para position of the benzyl group optimizes π-π stacking interactions with aromatic residues in enzyme active sites, as seen in tyrosine kinase inhibitor development. The trifluoroethyl group in the target compound offers greater steric bulk and lipophilicity than fluorobenzyl groups .

Fluorinated Alkyl Chain Modifications

1-(2,2,2-Trifluoroethyl)piperazine Hydrochloride ():

The trifluoroethyl group is shared with the target compound. However, the absence of the 2-methylbenzoyl substituent in this analog (CAS 195447-63-3) simplifies the structure, likely reducing receptor selectivity. Similarity scoring (1.00 in ) suggests identical core motifs but divergent functionalization .- 1-(2-Fluoroethyl)piperazine Derivatives (): Replacing trifluoroethyl with monofluoroethyl (similarity score: 0.78) decreases fluorination, lowering metabolic resistance and lipophilicity. This may impact blood-brain barrier penetration in CNS-targeted therapies .

Heterocyclic and Aromatic Modifications

- HBK Series (): Compounds like HBK14–HBK19 feature phenoxyethoxyethyl or phenoxypropyl linkers with methoxyaryl groups. These substitutions prioritize flexibility and extended aromatic interactions, contrasting with the rigid benzoyl-trifluoroethyl motif in the target compound. Such differences may lead to divergent pharmacological profiles, such as serotonin receptor vs. kinase inhibition .

1-(2-Fluorobenzyl)piperazine Triazoles ():

Introduction of triazole rings via click chemistry (e.g., compound 7a-k) adds hydrogen-bond acceptors and rigidifies the structure. This contrasts with the target compound’s linear trifluoroethyl chain, which prioritizes hydrophobic interactions .

Structural and Pharmacological Implications

Physicochemical Properties

Key Observations:

- The target compound’s trifluoroethyl group contributes to moderate lipophilicity (logP ~2.8), balancing solubility and membrane permeability.

- HBK analogs () exhibit higher logP values due to bulky phenoxy chains, favoring peripheral tissue distribution.

Biological Activity

1-(2-Methylbenzoyl)-4-(2,2,2-trifluoroethyl)piperazine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 2-methylbenzoyl group and a trifluoroethyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Antitumor Activity : Studies have indicated that compounds containing piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Antimicrobial Properties : The trifluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.

- CNS Activity : Piperazine derivatives are known for their neuroactive properties, suggesting potential applications in treating neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing CNS activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce ROS production, leading to apoptosis in cancer cells.

Antitumor Activity

A study evaluating the antitumor effects of various piperazine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Studies

In vitro tests demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes due to its lipophilic nature.

Data Table: Biological Activities Summary

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(2-methylbenzoyl)-4-(2,2,2-trifluoroethyl)piperazine hydrochloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves sequential alkylation and acylation steps. For example, alkylation of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the trifluoroethyl-piperazine intermediate. Subsequent acylation with 2-methylbenzoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) may complete the synthesis . Optimization strategies include:

- Reagent stoichiometry: Use a 10–20% excess of acylating agents to drive reactions to completion.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity and solubility.

- Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:8) tracks reaction progress .

- Purification: Silica gel chromatography (ethyl acetate:hexane gradients) or recrystallization removes impurities .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoroethyl signals at δ ~3.5–4.0 ppm; benzoyl aromatic protons at δ ~7.0–8.0 ppm). ¹⁹F NMR verifies trifluoroethyl integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₅H₁₈F₃N₂O·HCl).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Elemental Analysis: Confirms stoichiometric Cl⁻ content from the hydrochloride salt.

Advanced: How can computational tools predict reaction pathways and optimize synthesis?

Answer:

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:

- Reaction path search: Tools like GRRM or AFIR predict viable routes for benzoylation or alkylation steps.

- Solvent effects: COSMO-RS simulations estimate solvent polarity impacts on reaction rates .

- Docking studies: Molecular docking (AutoDock Vina) evaluates binding interactions if the compound targets enzymes (e.g., kinases) .

Advanced: What factorial design approaches optimize reaction yield and purity?

Answer:

A 2³ factorial design can systematically test variables:

- Factors: Temperature (25°C vs. 50°C), catalyst loading (0.1 vs. 0.3 equiv.), and solvent ratio (DCM:H₂O = 2:1 vs. 1:1).

- Response variables: Yield (gravimetric analysis) and purity (HPLC area%).

- Statistical analysis: ANOVA identifies significant factors; response surface methodology (RSM) pinpoints optimal conditions .

Advanced: How should researchers resolve discrepancies in spectroscopic data or unexpected byproducts?

Answer:

- Orthogonal techniques: Cross-validate NMR data with HSQC/HMBC for connectivity or IR for carbonyl stretches.

- Byproduct isolation: Use preparative TLC or column chromatography to isolate impurities; characterize via MS/NMR.

- Control experiments: Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis .

- Computational validation: Compare experimental ¹³C NMR shifts with DFT-predicted values .

Advanced: What methodologies assess pharmacological activity and structure-activity relationships (SAR)?

Answer:

- In vitro assays: Cytotoxicity screening (e.g., MTT assay on cancer cell lines) evaluates anticancer potential.

- Target engagement: Radioligand binding assays (e.g., for serotonin/dopamine receptors) identify targets.

- SAR studies: Synthesize analogs (e.g., varying benzoyl substituents) and correlate logP (HPLC-derived) with activity .

Advanced: How can purification challenges from trifluoroethyl-benzoyl interactions be mitigated?

Answer:

- Chromatography optimization: Use gradient elution (hexane → ethyl acetate) to resolve polar byproducts.

- Counterion exchange: Convert hydrochloride to free base (via NaOH) for improved solubility in nonpolar solvents.

- Crystallization: Recrystallize from ethanol/water mixtures to enhance crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.